molecular formula C16H26O3 B7770766 Dodecenylsuccinic anhydride CAS No. 119295-58-8

Dodecenylsuccinic anhydride

Cat. No.: B7770766
CAS No.: 119295-58-8
M. Wt: 266.38 g/mol
InChI Key: WVRNUXJQQFPNMN-VAWYXSNFSA-N
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Description

Dodecenylsuccinic anhydride is a long-chained aliphatic anhydride with the molecular formula C16H26O3. It is composed of a dodecenyl (C12) chain attached to a succinic acid backbone. This compound is widely used as a surface modifier, curing agent for polymers, and in various industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dodecenylsuccinic anhydride can be synthesized through the reaction of maleic anhydride with dodecene. The reaction typically occurs under controlled pH conditions to ensure the formation of the desired product . The process involves the addition of maleic anhydride to dodecene, followed by heating and stirring to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where the reactants are combined under specific temperature and pressure conditions. The reaction mixture is then purified through distillation or crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Dodecenylsuccinic anhydride undergoes various chemical reactions, including esterification, amidation, and ring-opening reactions . These reactions are facilitated by the presence of the anhydride functional group, which is highly reactive.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include esters, amides, and various ring-opened derivatives. These products have diverse applications in different industries .

Mechanism of Action

The mechanism of action of dodecenylsuccinic anhydride involves its ability to undergo ring-opening reactions, which allows it to react with various nucleophiles. This reactivity is due to the presence of the anhydride functional group, which is highly susceptible to nucleophilic attack . The compound can also undergo esterification and amidation reactions, further expanding its range of applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dodecenylsuccinic anhydride is unique due to its long dodecenyl chain, which imparts specific properties such as enhanced hydrophobicity and flexibility when used as a curing agent. This makes it particularly useful in applications requiring these properties, such as in the preparation of hydrogels and epoxy resins .

Properties

IUPAC Name

3-[(E)-dodec-1-enyl]oxolane-2,5-dione
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InChI

InChI=1S/C16H26O3/c1-2-3-4-5-6-7-8-9-10-11-12-14-13-15(17)19-16(14)18/h11-12,14H,2-10,13H2,1H3/b12-11+
Source PubChem
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InChI Key

WVRNUXJQQFPNMN-VAWYXSNFSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC=CC1CC(=O)OC1=O
Source PubChem
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Isomeric SMILES

CCCCCCCCCC/C=C/C1CC(=O)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26O3
Source PubChem
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DSSTOX Substance ID

DTXSID80893538
Record name 3-[(1E)-1-Dodecen-1-yl]dihydro-2,5-furandione
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Molecular Weight

266.38 g/mol
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Physical Description

Clear, light-yellow viscous liquid; [Hawley] Solid; mp = 30 deg C; [IUCLID] Clear, very deep yellow viscous liquid; [MSDSonline]
Record name Dodecenylsuccinic anhydride
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Density

LIGHT-YELLOW, CLEAR, VISCOUS OIL; BP= 180-182 °C @ 5 MM HG; DENSITY= 1.002 @ 75 °C; FLASH POINT= 352 °F OC; VISCOSITY 400 CENTIPOISES @ 20 °C, 15.5 CENTIPOISES @ 70 °C /BRANCHED CHAIN/
Record name DODECENYLSUCCINIC ANHYDRIDE
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CAS No.

25377-73-5, 119295-58-8
Record name Dodecenylsuccinic anhydride
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Record name 2,5-Furandione, 3-(1-dodecenyl)dihydro-, (E)-
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Record name 2,5-Furandione, 3-(dodecen-1-yl)dihydro-
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Record name 3-[(1E)-1-Dodecen-1-yl]dihydro-2,5-furandione
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Record name Dodecenylsuccinic anhydride
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Record name 2,5-FURANDIONE, 3-(1-DODECENYL)DIHYDRO-, (E)-
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Record name DODECENYLSUCCINIC ANHYDRIDE
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Synthesis routes and methods

Procedure details

Isolated soy protein (30 g) was dispersed in deionized water. The pH was adjusted to 8.5 with 1 N NaOH and the dispersion was heated to 50° C. Dodecenyl succinic anhydride (18 g) was dissolved in 100 ml of tetrahydrofuran. When the temperature of the soy dispersion reached 50° C., the DDSA/THF solution was added in 5 ml increments over 1 hour with concurrent adjustment of pH to 8.5 with 1 N NaOH. The solution was stirred for an additional hour to hydrolyze any unreacted anhydride. Protein was recovered by precipitation at pH 4.0 with 1 N HCl. The precipitate was washed and filtered three times with deionized water. The protein was dried at 60° C. and finely ground.
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